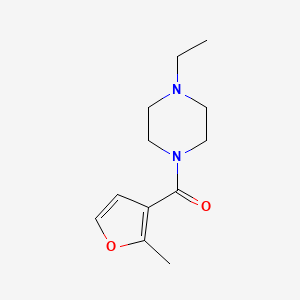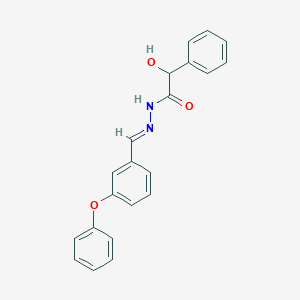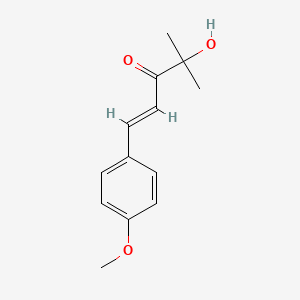![molecular formula C15H14ClFN2O B5877755 N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
作用机制
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 inhibits the activity of the this compound protein by binding to a specific site on the protein, known as the ATP-binding site. This binding prevents the this compound protein from opening and allowing chloride ions to pass through the cell membrane. As a result, the transport of chloride ions is reduced, leading to improved mucus clearance in the lungs and other potential therapeutic effects.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to improve chloride transport and mucus clearance in the lungs of cystic fibrosis patients. This compound has also been shown to reduce the growth of cysts in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. This compound inhibitor-172 has been well-tolerated in animal studies and has shown minimal toxicity.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been shown to be a potent inhibitor of the this compound protein and has potential therapeutic applications for cystic fibrosis and other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential to bind to other proteins. Researchers must take these limitations into account when designing experiments using this compound inhibitor-172.
未来方向
Future research on N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 should focus on optimizing its pharmacokinetics and pharmacodynamics for use in humans. This compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, researchers should investigate the potential use of this compound inhibitor-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, more research is needed to understand the long-term effects of this compound inhibitor-172 on the this compound protein and other proteins in the body.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 involves the reaction of 2-chloroaniline with 4-fluorobenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to yield this compound inhibitor-172. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the this compound protein, which is defective in cystic fibrosis patients, leading to improved chloride transport and mucus clearance in the lungs. This compound inhibitor-172 has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZIMRBKFFTART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)


![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
